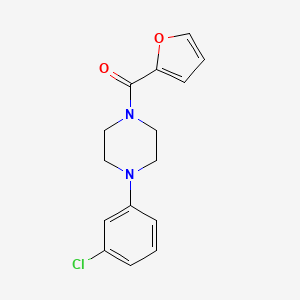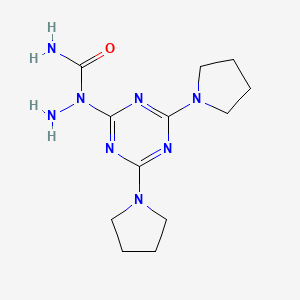![molecular formula C16H14BrN3O3 B5547507 N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B5547507.png)
N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide is a complex organic compound. Research on similar compounds involves the study of their synthesis, structure, and properties, which is crucial for various applications in chemistry and pharmacology.
Synthesis Analysis
Compounds similar to N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide are typically synthesized through multi-step chemical reactions involving condensation, cyclization, and functional group transformations. For example, the synthesis of related N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide was achieved by condensation of N-benzoyl glycine hydrazide with 3-aminoacetophenone (Thangjam & Rajkumari, 2010).
Aplicaciones Científicas De Investigación
Protease-Activated Receptor 2 Agonists
Compounds similar to N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-2-furamide have been identified as small-molecule agonists for protease-activated receptor 2 (PAR2). Research has demonstrated the potency of these compounds in activating PAR2 signaling, which is significant in understanding the receptor's role in various biological processes. The exploration of these compounds offers insights into the development of novel modulators for PAR2, with implications for therapeutic strategies targeting related pathologies (Ma & Burstein, 2013).
Structural Analysis and Biological Activity
The structural characteristics of related N-mustard compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, have been analyzed to understand their crystalline structure and potential biological activities. These studies provide foundational knowledge for the synthesis of novel compounds with enhanced pharmacological properties (Galešić & Vlahov, 1990).
Antifungal Activities
Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, related to the compound , have exhibited promising antifungal activities. The synthesis of these derivatives and their biological testing against various fungi strains highlight the potential for developing new antifungal agents, showcasing the compound's role in contributing to antimicrobial research (Ienascu et al., 2018).
Antiviral Potentials
The exploration of related compounds for their anti-avian influenza virus (H5N1) activity represents an important application in antiviral research. These studies not only contribute to our understanding of the compound's antiviral mechanisms but also to the broader effort in combating viral infections (Flefel et al., 2012).
Synthetic Methodologies and Applications
Research has also focused on the synthesis of novel Schiff base benzamides via ring opening of thienylidene azlactones, demonstrating the compound's utility in generating new chemical entities with potential antimicrobial activities. Such synthetic methodologies contribute to the expansion of chemical libraries and the discovery of compounds with diverse biological activities (Karanth et al., 2018).
Propiedades
IUPAC Name |
N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c17-13(9-12-5-2-1-3-6-12)10-19-20-15(21)11-18-16(22)14-7-4-8-23-14/h1-10H,11H2,(H,18,22)(H,20,21)/b13-9-,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVIDBDKEPVCHZ-GSUWALONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CNC(=O)C2=CC=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CNC(=O)C2=CC=CO2)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5547442.png)

![6-{[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547455.png)



![(3R*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547483.png)
![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)
